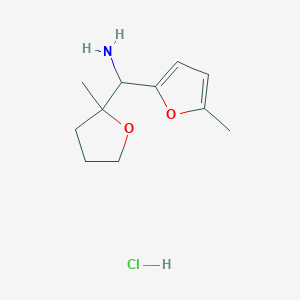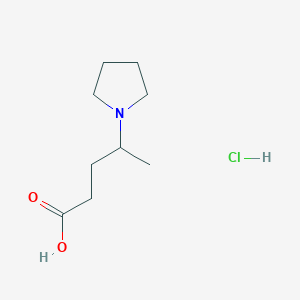
3,4-Dibromo-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1-benzofuran (DBBF) is a chemical compound that belongs to the class of benzofurans. It is a highly reactive molecule that has shown promising results in various scientific research applications. DBBF is synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Research on 3,4-Dibromo-1-benzofuran and related compounds primarily focuses on their synthesis and applications in organic chemistry. One notable study involves the Lewis Acid-Catalyzed Synthesis of Benzofurans, where 2,3-Disubstituted benzofurans are synthesized from acrolein dimer and 1,3-dicarbonyl compounds, highlighting a method to synthesize commercial drug molecules like benzbromarone and amiodarone. This synthesis approach underscores the significance of benzofurans in pharmaceutical development and organic synthesis, providing a foundation for further exploration of this compound derivatives in drug design and synthesis (Huang et al., 2019).
Opto-Electronic Applications
Another area of interest is the development of benzofuran-fused phosphole derivatives for opto-electronic applications. A study by Chen et al. (2013) describes the synthesis of novel benzofuran-fused phosphole derivatives, which exhibit distinct optical and electrochemical properties compared to their benzothiophene analogs. Preliminary results from this study indicate the potential use of these compounds as emitters in OLEDs, suggesting a promising avenue for the application of this compound derivatives in the field of opto-electronics (Chen et al., 2013).
Antimicrobial and Antioxidant Properties
Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds have been synthesized and evaluated for their antimicrobial and antioxidant activities. This study highlights the potential of benzofuran derivatives, including this compound, in developing new antimicrobial and antioxidant agents. The synthesized compounds exhibit varying degrees of activity, with certain analogues showing excellent antimicrobial and dominant antioxidant efficacy, indicating the broad spectrum of biological activities possessed by benzofuran derivatives (Rangaswamy et al., 2017).
Electrochemical Synthesis and Studies
The electrochemical study and synthesis of new benzofuran derivatives have also been explored. Moghaddam et al. (2006) investigated the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone, leading to the synthesis of benzofuran derivatives through a Michael addition reaction under electro-decarboxylation. This study provides insights into the electrochemical behavior of benzofuran derivatives and opens up new pathways for their synthesis (Moghaddam et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Properties
IUPAC Name |
3,4-dibromo-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFSMHNUASISOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dichlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2551732.png)

![N-(4-chlorobenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide](/img/structure/B2551734.png)
![N-(3,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-[1-(4-chlorophenyl)-1-methylethyl]-1-pentyl-1H-indazole-3-carboxamide](/img/structure/B2551740.png)
![4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2551742.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2551744.png)
![7-(4-bromophenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2551745.png)
![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551746.png)
methanone](/img/structure/B2551752.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2551754.png)
![N-(2-ethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2551755.png)
